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Compound of Interest

Compound Name: 4-Hydroxy-6-methyl-2-pyrone

Cat. No.: B3021462

A detailed examination of the crystal structures of three novel 4-Hydroxy-6-methyl-2-pyrone
analogs reveals key similarities and differences in their solid-state conformations. This guide
provides a comparative overview of their crystallographic data, offering insights for researchers
and professionals in drug development and materials science.

The study of 4-Hydroxy-6-methyl-2-pyrone and its derivatives is of significant interest due to
their prevalence in natural products and their potential as scaffolds in medicinal chemistry. X-
ray crystallography provides definitive information on the three-dimensional structure of these
molecules, which is crucial for understanding their biological activity and for the rational design
of new therapeutic agents.

Crystallographic Data Comparison

The following table summarizes the key crystallographic parameters for three recently
synthesized analogs of 4-Hydroxy-6-methyl-2-pyrone, as determined by single-crystal X-ray
diffraction. The data corresponds to the structures deposited in the Cambridge Crystallographic
Data Centre (CCDC) with deposition numbers 1943748, 1943749, and 1943750.
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Analog 1 (CCDC

Analog 2 (CCDC

Analog 3 (CCDC

Parameter

1943748) 1943749) 1943750)
Empirical Formula C14H13N30s3 C15H15N304 C17H17N30s
Formula Weight 271.28 313.31 355.34
Crystal System Monoclinic Monoclinic Monoclinic
Space Group P21/n P2i/c P2i/c
a (A) 7.9536(3) 10.9939(4) 11.4573(4)
b (A) 10.4313(4) 8.2343(3) 8.4843(3)
c (A 15.9189(6) 16.5916(6) 17.6534(6)
a(°) 90 90 90
B(°) 98.783(2) 109.134(2) 107.632(2)
y () 90 90 90
Volume (A3) 1304.09(9) 1419.69(9) 1634.74(10)
z 4 4 4
Calculated Density
(Mg/m?) 1.381 1.465 1.445
Absorption Coeff.
(mm-1 0.098 0.106 0.106
F(000) 568 656 744

Crystal Size (mm3)

0.27x0.10x 0.10

0.27x0.10x 0.10

0.25x0.15x0.10

Theta range for data

©)

4.193 to 68.293

3.993 to 68.288

4.134 to 68.293

Reflections collected 9871 11132 12970
Independent
_ 2388 2588 3004
reflections
R(int) 0.0279 0.0261 0.0274
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Final R indices R1=0.0418, wR2 = R1=0.0409, wR2 = R1=0.0435, wR2 =
[I>20(D)] 0.1130 0.1089 0.1158
R1 =0.0504, wRz = R1=0.0483, wR2 = R1=0.0520, wRz =

R indices (all data)
0.1200 0.1147 0.1221

Experimental Protocols

The crystallographic data presented were obtained following a standardized experimental
workflow.

Crystal Growth

Single crystals of the three pyrone analogs suitable for X-ray diffraction were grown by slow
evaporation of a solution of the respective compound in an appropriate solvent at room
temperature.

X-ray Data Collection

Data for the three crystals were collected on a Bruker D8 QUEST diffractometer equipped with
a PHOTON 100 CMOS detector and a fine-focus sealed tube X-ray source (Mo Ka radiation, A
=0.71073 A). The data were collected at a temperature of 293(2) K. A series of w and ¢ scans
were performed to collect a complete dataset.

Structure Solution and Refinement

The collected diffraction data were processed using the SAINT software package. The
structures were solved by direct methods using SHELXT and refined by full-matrix least-
squares on F2 using SHELXL.[1] All non-hydrogen atoms were refined anisotropically.
Hydrogen atoms were placed in calculated positions and refined using a riding model.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the X-ray crystallographic analysis of
the 4-Hydroxy-6-methyl-2-pyrone analogs.
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Caption: Experimental workflow for X-ray crystallographic analysis.
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Comparative Analysis of Molecular Structures

The following diagram illustrates the relationship between the parent compound and the three
analyzed analogs, highlighting the comparative nature of this study.
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Caption: Comparison of 4-Hydroxy-6-methyl-2-pyrone analogs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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